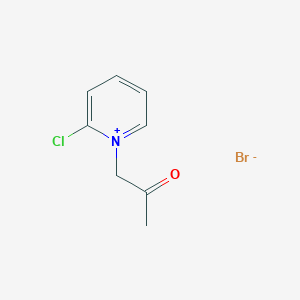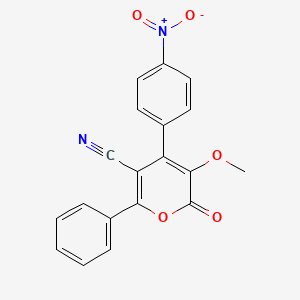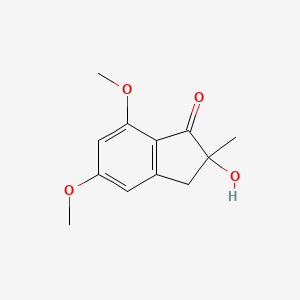![molecular formula C10H16O B14593902 [3-(Propan-2-yl)cyclopent-3-en-1-yl]acetaldehyde CAS No. 61394-32-9](/img/structure/B14593902.png)
[3-(Propan-2-yl)cyclopent-3-en-1-yl]acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Propan-2-yl)cyclopent-3-en-1-yl]acetaldehyde: is an organic compound characterized by a cyclopentene ring substituted with an isopropyl group and an acetaldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Propan-2-yl)cyclopent-3-en-1-yl]acetaldehyde typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [3-(Propan-2-yl)cyclopent-3-en-1-yl]acetaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the aldehyde group can yield primary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are often used.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary alcohols.
Substitution: Various substituted cyclopentene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [3-(Propan-2-yl)cyclopent-3-en-1-yl]acetaldehyde is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reaction mechanisms and pathways.
Biology: The compound’s potential biological activity makes it a candidate for studies in biochemistry and pharmacology. Researchers investigate its interactions with biological macromolecules and its effects on cellular processes.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural features make it valuable in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which [3-(Propan-2-yl)cyclopent-3-en-1-yl]acetaldehyde exerts its effects involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound may participate in redox reactions, influencing cellular redox states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
[3-(Propan-2-yl)cyclopent-2-en-1-yl]acetaldehyde: This compound differs by the position of the double bond in the cyclopentene ring.
[3-(Propan-2-yl)cyclopent-3-en-1-yl]methanol: This compound has a hydroxyl group instead of an aldehyde group.
Uniqueness: The unique structural feature of [3-(Propan-2-yl)cyclopent-3-en-1-yl]acetaldehyde is the presence of both an isopropyl group and an aldehyde group on a cyclopentene ring
Eigenschaften
CAS-Nummer |
61394-32-9 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
2-(3-propan-2-ylcyclopent-3-en-1-yl)acetaldehyde |
InChI |
InChI=1S/C10H16O/c1-8(2)10-4-3-9(7-10)5-6-11/h4,6,8-9H,3,5,7H2,1-2H3 |
InChI-Schlüssel |
YHGKYHVLZMDKHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CCC(C1)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2S)-1-(Methylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-nitrobenzamide](/img/structure/B14593820.png)

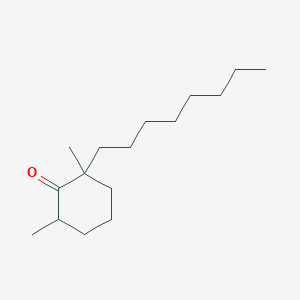
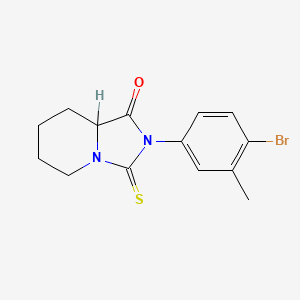


![1,1'-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride](/img/structure/B14593854.png)
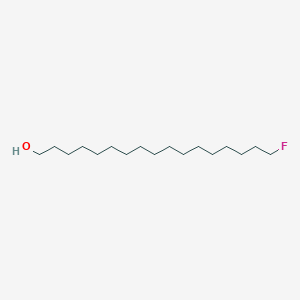
![{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene](/img/structure/B14593856.png)
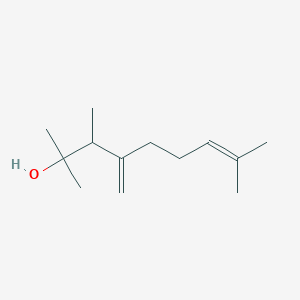
![4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14593861.png)
